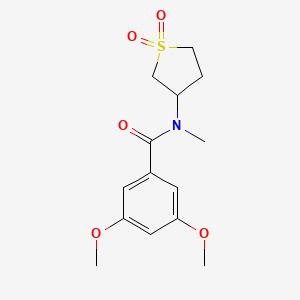

N-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲氧基-N-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the N-(1,1-dioxidotetrahydrothiophen-3-yl) class of compounds . These compounds have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized through various chemical reactions . The synthesis often involves the use of an ether-based scaffold paired with a sulfone-based head group .科学研究应用

受体结合研究

[3H]N-[4-(3,4-二氢-6,7-二甲氧基异喹啉-2(1H)-基)丁基]-2-甲氧基-5-甲基苯甲酰胺 一种新型西格玛-2受体探针

徐等人在2005年对结构与指定化合物相似的苯甲酰胺类似物进行的一项研究开发了[3H]RHM-1作为一种新型西格玛-2受体探针。该探针在体外对西格玛2受体表现出很高的亲和力,为研究西格玛2受体在疾病中的作用和潜在治疗干预措施提供了一种工具 (Xu et al., 2005).

聚合物科学

一些新型芳香族聚酰亚胺的合成与表征巴特等人(2005年)合成了一些新的二胺,并用不同的二酐对其进行聚合以生成芳香族聚酰亚胺。这些具有与指定化合物相似的官能团的聚合物表现出很高的热稳定性和有机溶剂溶解性,突出了其在先进材料应用中的潜力 (Butt et al., 2005).

肿瘤成像

使用18F-ISO-1通过PET评估肿瘤中的细胞增殖德赫达什蒂等人(2013年)研究了在恶性肿瘤患者中使用与指定化合物结构相似的细胞增殖标记物进行PET成像。该研究证明了该试剂评估肿瘤增殖的潜力,表明其在癌症诊断和治疗监测的临床试验中具有适用性 (Dehdashti et al., 2013).

催化

铑(III)催化的化学多样化环化反应徐等人(2018年)对涉及N-甲氧基苯甲酰胺和亚砜鎓盐的化学多样化和氧化还原中性环化反应进行了研究,该反应通过Rh(III)催化的C-H活化进行。这项研究突出了具有与指定化合物相似的官能团的化合物在合成复杂分子中的催化潜力,这对于药物和材料科学应用至关重要 (Xu et al., 2018).

作用机制

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This activation results in the modulation of cell excitability .

Biochemical Pathways

The activation of GIRK channels affects the GPCR signaling pathways . The downstream effects of this activation include changes in cell excitability, which can have various physiological effects .

Pharmacokinetics

It has been noted that the compound displaysnanomolar potency as a GIRK1/2 activator . It also shows improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability . This can have various effects at the molecular and cellular levels, depending on the specific physiological context .

安全和危害

属性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-15(11-4-5-21(17,18)9-11)14(16)10-6-12(19-2)8-13(7-10)20-3/h6-8,11H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAZVUGRKXIKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2430844.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2430845.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2430846.png)

![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2430854.png)

![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2430858.png)